

Dextrose monohydrate stability and storage conditions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dextrose monohydrate*

Cat. No.: *B7885005*

[Get Quote](#)

An In-depth Technical Guide to the Stability and Storage of **Dextrose Monohydrate**

Introduction

Dextrose monohydrate, a crystalline form of D-glucose containing one molecule of water, is a fundamental monosaccharide widely utilized in the pharmaceutical, biotechnology, and food industries.^[1] Its applications range from being a parenteral nutrient and a tonicity-adjusting agent in intravenous fluids to serving as a diluent and binder in solid dosage forms like chewable tablets.^{[2][3]} Given its central role, a thorough understanding of its chemical and physical stability is paramount for researchers, scientists, and drug development professionals to ensure product quality, efficacy, and safety.

This technical guide provides a comprehensive overview of the stability profile of **dextrose monohydrate**, detailing the factors that influence its degradation and the optimal conditions for its storage. It synthesizes data on its physical and chemical properties, explores its degradation pathways, and outlines experimental protocols for its stability assessment.

Physical and Chemical Properties

Dextrose monohydrate is a white, odorless, crystalline powder with a sweet taste.^{[1][3]} Its core physical and chemical characteristics are summarized in the table below.

Property	Value	References
Chemical Formula	$C_6H_{12}O_6 \cdot H_2O$	[4]
Molecular Weight	198.17 g/mol	[1][3]
Appearance	White crystalline powder or colorless crystals	[1][4]
Melting Point	~83 °C (loses water of crystallization)	[3][4][5]
Solubility in Water	Highly soluble (~1 g in 1.1 mL at 25°C)	[3][4]
Solubility in Ethanol	Slightly soluble (1 in 60 for 95% ethanol)	[3][6]
pH (Aqueous Solution)	4.0 - 6.0 (for a 1% solution)	[1]
Specific Gravity	1.54	[4][7]
Hygroscopicity	Hygroscopic; absorbs moisture above ~85% relative humidity	[1][3][8]

Stability Profile of Dextrose Monohydrate

Dextrose monohydrate is generally stable under recommended storage conditions.[4][7] However, its stability is significantly influenced by environmental factors such as temperature, humidity, and pH, particularly in aqueous solutions.

Solid-State Stability

In its solid form, **dextrose monohydrate** is stable at temperatures below 50°C.[4][9] Above this temperature, it begins to lose its water of hydration, converting to the anhydrous form.[3][10]

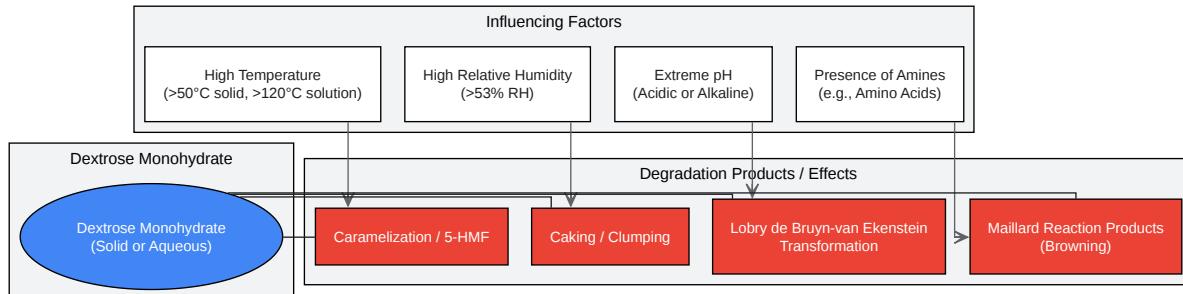
A primary concern for solid-state stability is its hygroscopic nature.[1] Exposure to high relative humidity (RH) can lead to moisture absorption, causing the powder to cake and clump, which compromises its flowability and handling properties.[8][11] Studies have shown that caking can be observed during storage at relative humidities between 53% and 84% at 25°C.[11] To

prevent caking and hydrate loss, it is recommended to store the powder at a relative humidity above 11% but below 53%.[\[11\]](#)

Aqueous Solution Stability

The stability of dextrose in aqueous solutions is highly dependent on pH. Research indicates that dextrose solutions exhibit maximum stability at a pH of approximately 4.[\[12\]](#)[\[13\]](#)

- Acidic Conditions (Low pH): In strongly acidic solutions, dextrose can undergo dehydration to form hydroxymethylfurfural (5-HMF), which can further degrade into levulinic acid and formic acid.[\[12\]](#)
- Alkaline Conditions (High pH): In alkaline solutions, dextrose undergoes the Lobry de Bruyn-van Ekenstein transformation, leading to an equilibrium mixture of dextrose, fructose, and mannose.[\[12\]](#) Strong alkalis can cause browning and extensive decomposition.[\[3\]](#)


Excessive heating of aqueous solutions, such as during autoclaving for sterilization, can cause caramelization and a reduction in the solution's pH.[\[2\]](#) This degradation can lead to discoloration and the formation of impurities.

Key Degradation Pathways

Several chemical reactions can lead to the degradation of **dextrose monohydrate**, particularly in formulations.

- Maillard Reaction: As a reducing sugar, dextrose can react with primary and secondary amines found in amino acids, peptides, and proteins.[\[3\]](#) This non-enzymatic browning reaction, known as the Maillard reaction, leads to discoloration and the formation of complex condensation products.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Caramelization: This process occurs when sugars are heated to high temperatures (above 120°C) in the absence of amines. It results in browning and the generation of a complex mixture of compounds.[\[2\]](#)[\[10\]](#)

The logical flow of **dextrose monohydrate** degradation is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Logical flow of **dextrose monohydrate** degradation pathways.

Recommended Storage and Handling

Proper storage is critical to maintaining the quality and stability of **dextrose monohydrate**. The general recommendation is to store the material in a cool, dry, well-ventilated area, protected from light and incompatible substances.[\[4\]](#)[\[9\]](#)[\[17\]](#)

Parameter	Recommendation	References
Temperature	Store in a cool place, ideally below 25°C (77°F).	[8]
Humidity	Store in a dry area, with relative humidity below 60%.	[8]
Container	Keep in a tightly closed, sealed, moisture-proof container.	[1][4][9][17]
Light	Protect from light.	[18][19]
Incompatibles	Isolate from strong oxidizing agents and other incompatible materials.	[5][17][20]
Shelf Life	Typically 2 to 3 years when stored properly in unopened packaging.	[1][18][21]

For handling, it is important to avoid dust formation.[1][20] Using good occupational work practices, such as wearing personal protective equipment (PPE) when handling bulk powder, is recommended.[1][17]

Experimental Protocols for Stability Assessment

To ensure the quality of **dextrose monohydrate**, especially in pharmaceutical applications, a robust stability testing program is essential. Key experimental protocols are detailed below.

Assay and Related Substances by HPLC-RID

This method is used to quantify the dextrose content and detect any impurities or degradation products, such as fructose, maltose, and maltotriose.[22]

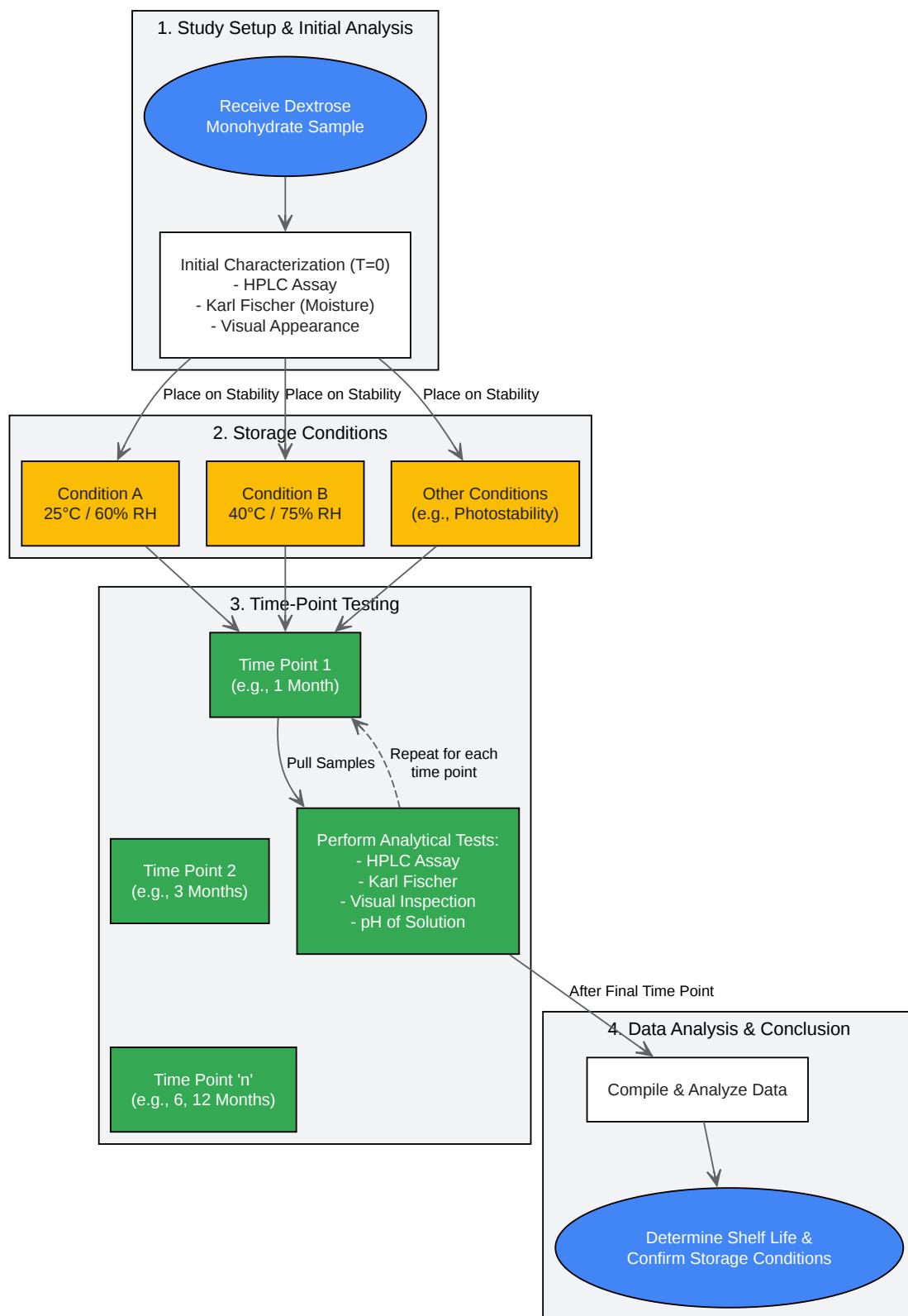
- Principle: High-Performance Liquid Chromatography (HPLC) separates the components of a mixture, and a Refractive Index Detector (RID) measures the concentration of each component as it elutes from the column.

- Methodology:
 - Chromatographic System:
 - Column: A column suitable for carbohydrate analysis, such as one with L19 packing (a strong cation-exchange resin).[22][23]
 - Mobile Phase: Degassed, HPLC-grade water.[22][23]
 - Flow Rate: As per optimized method validation.
 - Detector: Refractive Index Detector (RID).[22]
 - Column Temperature: Controlled, for example, at 40°C.[23]
 - System Suitability: A solution containing known amounts of dextrose and potential impurities (e.g., USP Maltose Monohydrate RS, USP Maltotriose RS, USP Fructose RS) is injected to verify the system's resolution and reproducibility. A resolution of not less than 1.3 between maltotriose and maltose is a typical requirement.[22][23]
 - Sample Preparation: Accurately weigh and dissolve the **dextrose monohydrate** sample in HPLC-grade water to a known concentration.
 - Analysis: Inject the standard and sample solutions into the chromatograph. Calculate the percentage of dextrose and any impurities based on the peak areas. The acceptance criteria for purity is typically between 97.5% and 102.0% on an anhydrous basis.[2][23]

Moisture Content by Karl Fischer Titration

This is the standard method for determining the water content in the powder.

- Principle: The Karl Fischer method is a coulometric or volumetric titration based on a reaction between iodine and sulfur dioxide in the presence of water.
- Methodology:
 - Accurately weigh a sample of **dextrose monohydrate** powder.


- Introduce the sample into the Karl Fischer titration vessel.
- Titrate with the Karl Fischer reagent until the endpoint is reached.
- The instrument calculates the amount of water in the sample, typically expressed as a percentage. For **dextrose monohydrate**, the expected range is between 7.5% and 9.5%.
[\[24\]](#)

Physical Stability (Caking) Assessment

This protocol evaluates the physical stability of the powder under various humidity conditions.

- Principle: Samples are stored in controlled humidity chambers (desiccators containing saturated salt solutions) and visually inspected for changes in flowability over time.
- Methodology:
 - Prepare a series of controlled humidity environments using different saturated salt solutions in sealed desiccators.
 - Place accurately weighed samples of **dextrose monohydrate** powder in open containers within each desiccator.
 - Store the desiccators at a constant temperature (e.g., 25°C).
 - At specified time points (e.g., 1, 4, 12, 20 weeks), remove the samples and visually assess them for caking using a defined scale (e.g., from free-flowing to fully caked).
[\[11\]](#)
 - The critical relative humidity for caking is identified as the lowest RH at which caking occurs.

The following diagram illustrates a typical workflow for a comprehensive stability study.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a **dextrose monohydrate** stability study.

Conclusion

Dextrose monohydrate is a stable excipient and active ingredient when stored under appropriate conditions.^[4] The most critical factors influencing its stability are temperature and humidity. For the solid form, maintaining a cool, dry environment (ideally below 25°C and 60% RH) in sealed, moisture-proof containers is essential to prevent the loss of hydration water and physical changes like caking.^[8] For aqueous solutions, stability is maximized at a pH around 4, with degradation occurring in more acidic or alkaline conditions, especially when heated.^[12] ^[13] Adherence to these storage and handling guidelines, verified by a robust stability testing program, will ensure the integrity and performance of **dextrose monohydrate** in research and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 2. zxchem.com [zxchem.com]
- 3. phexcom.com [phexcom.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. nexchem.co.uk [nexchem.co.uk]
- 6. Dextrose Monohydrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsi.com]
- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 8. finetechitg.com [finetechitg.com]
- 9. employees.delta.edu [employees.delta.edu]
- 10. D-Glucose monohydrate | 5996-10-1 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. researchgate.net [researchgate.net]
- 15. journals.plos.org [journals.plos.org]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. sdfine.com [sdfine.com]
- 18. makendi.com [makendi.com]
- 19. How should I store Dextrose Monohydrate Powder? (Dextrose Monohydrate) [vpa.com.au]
- 20. spectrumchemical.com [spectrumchemical.com]
- 21. level7chemical.com [level7chemical.com]
- 22. rjtonline.org [rjtonline.org]
- 23. usp.org [usp.org]
- 24. finetechitg.com [finetechitg.com]
- To cite this document: BenchChem. [Dextrose monohydrate stability and storage conditions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7885005#dextrose-monohydrate-stability-and-storage-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com